4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyridazin-7-one core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazin-7-one core, followed by the introduction of the cyclopropyl, methylphenyl, and morpholinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone
- 4-(4-methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-cyclopropyl-1-(2-methylphenyl)-6-[2-(morpholin-4-yl)-2-oxoethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to its specific structural features, such as the combination of a cyclopropyl group, a methylphenyl group, and a morpholinyl group attached to the pyrazolo[3,4-d]pyridazin-7-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-cyclopropyl-1-(2-methylphenyl)-6-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-4-2-3-5-17(14)26-20-16(12-22-26)19(15-6-7-15)23-25(21(20)28)13-18(27)24-8-10-29-11-9-24/h2-5,12,15H,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHQJRCNGNMRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCOCC4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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